3-(Azetidin-3-yl)-2-methyl-pyridine diHCl
Description
Significance of Strained Heterocyclic Systems in Organic Chemistry
Strained heterocyclic systems, such as azetidines, are cyclic compounds containing at least one heteroatom that exhibit significant ring strain due to deviations from ideal bond angles. britannica.commsu.edu This strain is not a sign of instability but rather a source of controlled reactivity, making these systems valuable building blocks in organic synthesis. nih.gov The energy stored within the strained ring can be released in a predictable manner, driving reactions that might otherwise require harsh conditions. nih.gov This unique reactivity allows for the construction of complex molecular architectures and the introduction of specific functionalities. nih.gov
Azetidine (B1206935), a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This "sweet spot" of reactivity makes azetidines stable enough for practical handling while remaining susceptible to specific ring-opening reactions under controlled conditions. rsc.orgresearchwithrutgers.com The inherent strain in the azetidine ring leads to unique chemical behaviors, such as a propensity for ring-opening reactions when treated with nucleophiles or under acidic conditions. msu.edunih.gov This reactivity is a key feature leveraged by chemists to construct more complex molecules. researchgate.net Furthermore, the rigid, three-dimensional structure of the azetidine ring can be used to control the spatial orientation of substituents, a crucial aspect of molecular design. nih.gov
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine (B6355638) | 6 | ~0 |
Overview of Azetidine-Pyridine Conjugates as Unique Structural Frameworks
The conjugation of an azetidine ring to a pyridine (B92270) moiety creates a hybrid scaffold that capitalizes on the distinct properties of each component. These frameworks are of interest due to their unique three-dimensional structures and the potential for synergistic effects arising from the proximity of the strained aliphatic ring and the aromatic system. rsc.org The synthesis of such conjugates allows for the exploration of novel chemical space and the development of molecules with tailored properties. medwinpublishers.com Research in this area has focused on developing synthetic methodologies to access these compounds and investigating their potential applications. The combination of the rigid azetidine scaffold with the versatile pyridine ring offers a platform for creating diverse molecular libraries. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChI Key |
QXRVVPAQZJNSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CNC2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Azetidin 3 Yl 2 Methyl Pyridine and Its Analogues
Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring can be broadly categorized into intramolecular and intermolecular strategies. magtech.com.cn These approaches leverage various reaction types to form the strained four-membered heterocycle, overcoming the inherent ring strain. clockss.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring, where a pre-functionalized linear precursor undergoes ring closure.
One of the most traditional and widely used methods for azetidine ring formation is through intramolecular nucleophilic substitution. nih.gov This approach typically involves a γ-amino halide or a γ-amino alcohol with a suitable leaving group. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the cyclic amine.
A variety of substrates can be employed in these reactions. For instance, the cyclization of γ-haloamines is a direct method for forming the azetidine ring. clockss.org Similarly, γ-amino alcohols can be activated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction. nih.gov
| Precursor Type | Leaving Group | General Reaction |
| γ-Haloamine | Halogen (Cl, Br, I) | Intramolecular SN2 |
| Activated γ-Amino Alcohol | Mesylate, Tosylate | Intramolecular SN2 |
This table summarizes common precursors for azetidine synthesis via nucleophilic displacement.
Reductive cyclization offers an alternative intramolecular route to azetidines. A notable example is the reductive cyclization of γ-haloimines. magtech.com.cn In this method, a precursor containing both an imine and a halide at appropriate positions is subjected to reducing conditions. The reduction of the imine to an amine is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon bearing the halogen, leading to the formation of the azetidine ring.
Another approach involves the reductive cyclization of β-azido ketones or γ-nitro ketones. The reduction of the azide (B81097) or nitro group to an amine is followed by an intramolecular cyclization. These methods provide access to functionalized azetidines that can be further elaborated.
| Precursor | Key Transformation | Product |
| γ-Haloimine | Imine reduction and intramolecular cyclization | Azetidine |
| β-Azido ketone | Azide reduction and intramolecular cyclization | Functionalized Azetidine |
| γ-Nitro ketone | Nitro reduction and intramolecular cyclization | Functionalized Azetidine |
This table outlines different precursors and their transformations in reductive cyclization protocols for azetidine synthesis.
A more modern and powerful strategy for azetidine synthesis involves the palladium(II)-catalyzed intramolecular amination of C(sp³)–H bonds. rsc.org This method allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond. nih.gov In 2018, a significant advancement in this area was reported, demonstrating the synthesis of functionalized azetidines through a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. clockss.org
The key to this transformation is the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. clockss.org This methodology exhibits excellent functional group tolerance, making it a versatile tool for the synthesis of complex azetidine-containing molecules. clockss.org The reaction proceeds through a catalytic cycle involving a picolinamide (B142947) (PA) directing group, which facilitates the C-H activation at the γ-position. nih.gov
| Catalyst System | Key Step | Substrate |
| Palladium(II) with oxidant | Reductive elimination from alkyl–Pd(IV) | Amine with a γ-C(sp³)–H bond |
This table provides a summary of the key features of Palladium(II)-catalyzed C(sp³)–H amination for azetidine synthesis.
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions provide a convergent approach to the azetidine ring by combining two different molecules.
The [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction, is a powerful method for the synthesis of azetidines from an imine and an alkene. acs.org This reaction is typically initiated by the photoexcitation of the imine to an excited state, which then undergoes a cycloaddition with the alkene.
Recent advancements have enabled these reactions to be carried out using visible light, which offers milder reaction conditions compared to traditional UV irradiation. acs.org In 2020, a notable development was the use of an Ir(III) photocatalyst to activate 2-isoxazoline-3-carboxylates for an intermolecular [2+2] photocycloaddition with alkenes. clockss.org This method relies on triplet energy transfer from the photocatalyst to the isoxazoline, which then reacts with a variety of activated and unactivated alkenes to form the azetidine ring. clockss.org A key advantage of this approach is the facile N–O bond cleavage in the resulting product, allowing for the deprotection of the azetidine nitrogen under mild conditions. clockss.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Feature |
| 2-Isoxazoline-3-carboxylate | Alkene | Ir(III) photocatalyst, visible light | Triplet energy transfer |
This table summarizes a modern [2+2] photocycloaddition strategy for azetidine synthesis.
Formal [2+2]-Cycloaddition with Exocyclic Alkenes
The [2+2] photocycloaddition represents a powerful and direct method for the construction of four-membered rings like azetidines. nih.govresearchgate.net This approach involves the reaction of an imine and an alkene, which upon photoexcitation, combine to form the azetidine ring. researchgate.net While traditionally requiring UV light, recent advancements have enabled the use of visible light, making the reaction conditions milder and more accessible. nih.govresearchgate.net
A notable example is the visible-light-mediated intermolecular aza Paternò-Büchi reaction, which utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. nih.gov This reaction can be initiated by a commercially available iridium photocatalyst, which facilitates the [2+2] cycloaddition with a broad range of alkenes. nih.gov This method is characterized by its operational simplicity and wide substrate scope, providing a route to highly functionalized azetidines. nih.gov
The crossed [2+2] cycloaddition of exocyclic arylidene azetidines with electron-deficient alkenes and styrenes has also been demonstrated. researchgate.net This reaction can be catalyzed by a metal-organic framework (MOF)-supported copper triplet photosensitizer under visible light irradiation. researchgate.net The reaction conditions and yields for selected examples are summarized in the table below.
| Entry | Exocyclic Arylidene Azetidine | Alkene/Styrene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Boc-3-arylideneazetidine | N-Phenylmaleimide | 0.2 | 95 | >20:1 |
| 2 | N-Boc-3-arylideneazetidine | Dimethyl fumarate | 0.2 | 88 | 1.5:1 |
| 3 | N-Bn-3-arylideneazetidine | N-Phenylmaleimide | 0.75 | 92 | >20:1 |
| 4 | N-Ac-3-arylideneazetidine | Styrene | 1 | 75 | 1.2:1 |
Ring Contraction and Expansion Methods from Other Heterocycles
The synthesis of azetidines can also be achieved through the manipulation of other heterocyclic systems, specifically via ring contraction of five-membered rings or ring expansion of three-membered rings. magtech.com.cnelsevierpure.com These methods offer alternative pathways to the azetidine core, often starting from more readily available precursors.
Ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This transformation is typically induced by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles like alcohols, phenols, or anilines into the final azetidine product. organic-chemistry.org
Conversely, ring expansion of three-membered heterocycles like aziridines provides another route to azetidines. elsevierpure.com These strained rings can react with various unsaturated compounds, including electron-deficient isocyanates and allenes, to form larger N-heterocyclic compounds. elsevierpure.com The ring expansion of bicyclic azetidiniums can lead to the formation of five- to eight-membered nitrogen-containing heterocycles, including pyrrolidines, piperidines, azepanes, and azocanes. researchgate.net
Kulinkovich-Type Coupling Reactions
The Kulinkovich reaction and its variations have emerged as a valuable tool in organic synthesis, particularly for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org A proposed Kulinkovich-type mechanism has been extended to the synthesis of NH-azetidines. researchgate.net
This Ti(IV)-mediated coupling involves the reaction of oxime ethers with an alkyl Grignard reagent. rsc.org The proposed mechanism proceeds through a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.net This intermediate then inserts into the 1,2-dielectrophilic C=N-O bond of the oxime ether to form the spirocyclic NH-azetidine. researchgate.net This method is notable for its broad substrate scope and its ability to construct densely functionalized azetidines that are otherwise difficult to access. rsc.org
Approaches for Integrating Azetidine and Pyridine (B92270) Moieties
Once the azetidine ring is formed, the next critical step is its integration with the pyridine moiety. This is typically achieved through the formation of a carbon-carbon bond between the two heterocyclic rings.
Carbon-Carbon Bond-Forming Reactions
Various metal-catalyzed cross-coupling reactions are employed to forge the crucial carbon-carbon bond between the azetidine and pyridine rings.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.gov While widely used, the coupling of nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition. organic-chemistry.org However, the development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of heteroaryl compounds, including those involving pyridine. organic-chemistry.org
The synthesis of new vicinal diamines based on azetidine cores and their application as ligands in Suzuki-Miyaura coupling reactions have been described. mdpi.comresearchgate.net These azetidine-based catalytic systems have shown efficiency in the preparation of variously substituted biaryls from aryl halides, including chlorides, with catalytic loadings as low as 0.001%. mdpi.comresearchgate.net While direct examples of pyridine-azetidine coupling via this specific ligand system are not detailed, the principle demonstrates the feasibility of using azetidine-containing ligands to facilitate such transformations.
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which could be adapted for coupling with a suitable azetidine-containing boronic acid or ester. nih.gov This method utilizes a catalyst system based on Pd2dba3 and specific phosphine (B1218219) or phosphite (B83602) ligands to overcome the challenges associated with the slow transmetallation and rapid protodeboronation of 2-pyridyl boron derivatives. nih.gov
Palladium-catalyzed reactions are versatile for forming carbon-carbon bonds. Studies have shown the viability of palladium-catalyzed cross-coupling reactions of aryl or heteroaryl bromides with azetidine itself, leading to N-arylazetidines. researchgate.net While this demonstrates C-N bond formation, similar principles can be applied to C-C bond formation with appropriately functionalized azetidine and pyridine precursors.
Palladium-catalyzed cascade reactions of aziridines have been shown to produce complex tetracyclic amines. nih.gov These reactions involve a diverted Tsuji-Trost sequence, highlighting the potential of palladium catalysis to facilitate complex transformations involving strained nitrogen heterocycles. nih.gov
Recent advancements in palladium catalysis include the cross-coupling of arylthianthrenium and pyridylphosphonium salts for direct arene pyridination. acs.org This method forges aryl-pyridine bonds under mild conditions and exhibits excellent functional group tolerance, suggesting its potential applicability in complex molecule synthesis, including the linkage of azetidine and pyridine moieties. acs.org
Aza-Michael Addition Strategies
The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful and atom-economical method for forming carbon-nitrogen bonds. This strategy has been effectively employed in the synthesis of substituted azetidine rings. A common approach involves the reaction of N-heterocycles with electrophilically activated alkenes, such as methyl 2-(azetidin-3-ylidene)acetate. masterorganicchemistry.commasterorganicchemistry.com
The synthesis typically begins with a Horner-Wadsworth-Emmons reaction on a protected azetidin-3-one (B1332698) to generate the key α,β-unsaturated ester intermediate. masterorganicchemistry.comlibretexts.org This Michael acceptor is then subjected to conjugate addition with a variety of nitrogen nucleophiles. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines, such as pyrazole (B372694) or indazole, can be catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) to yield 3,3-disubstituted azetidines. masterorganicchemistry.comlibretexts.org This methodology provides a straightforward route to functionalized 3-(heterocyclyl)azetidine derivatives, which are analogues of the core scaffold. masterorganicchemistry.comyoutube.com
The reaction conditions are generally mild, and the strategy demonstrates good substrate tolerance, allowing for the introduction of diverse heterocyclic moieties onto the azetidine core. masterorganicchemistry.comstackexchange.com This approach is particularly valuable for building a library of analogues for structure-activity relationship (SAR) studies.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-Heterocycle (e.g., pyrazole, indazole) | DBU or Cs₂CO₃, Acetonitrile, 65 °C | 3-(Heterocyclyl)-3-(acetoxymethyl)azetidine |
| α,β-Unsaturated Malonate | Azole | Cs₂CO₃ | Diethyl 2-((1H-pyrazol-1-yl)methyl)malonate |
Direct Photochemical Functionalization
Photochemical methods offer unique pathways for the construction of strained ring systems like azetidines, often proceeding under mild conditions and accessing reactivity patterns that are unavailable through thermal methods. mdpi.com Several photochemical strategies have been developed for the synthesis of azetidine derivatives.
One prominent method is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. nih.govrsc.orgbeilstein-journals.org This reaction, often mediated by visible light, allows for the scalable and efficient synthesis of densely functionalized azetidines with varying regio- and stereochemistry. rsc.orgbeilstein-journals.org
Another powerful approach involves the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals, which then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This method is notable for its ability to create highly substituted azetidines, including those with adjacent quaternary carbon centers. nih.gov
Furthermore, 4π electrocyclization reactions of 1,2-dihydropyridines under photochemical conditions can produce bicyclic Dewar-type structures containing a strained azetidine ring. clockss.org This intramolecular photocycloaddition provides rapid access to complex, bridged scaffolds that can be further elaborated. clockss.org
| Photochemical Method | Reactants | Key Features |
| Aza Paternò-Büchi Reaction | Imine + Alkene | Visible light-mediated [2+2] cycloaddition; scalable. rsc.orgbeilstein-journals.org |
| [3+1] Radical Cascade | Tertiary Amine + Alkyne | Photo-induced, Cu-catalyzed; forms highly substituted azetidines. nih.gov |
| 4π Electrocyclization | 1,2-Dihydropyridine | Forms bicyclic Dewar structures containing an azetidine ring. clockss.org |
Derivatization and Functionalization of the Core 3-(Azetidin-3-yl)-2-methyl-pyridine Scaffold
Once the core scaffold is assembled, its derivatization is crucial for modulating its physicochemical and pharmacological properties. Functionalization can be targeted at either the azetidine ring or the pyridine moiety, each presenting distinct chemical opportunities and challenges. znaturforsch.comresearchgate.netacs.orgnih.govresearchgate.net
Strategies for Introducing Substituents on the Azetidine Ring
The functionalization of the azetidine ring, particularly at the C3 position, is a key strategy for diversification. One approach involves the synthesis of 3-bromoazetidines, which can then undergo nucleophilic substitution with various reagents like cyanides, thiocyanates, or azides. nih.gov These halogenated intermediates can be accessed via thermal isomerization of corresponding aziridines. nih.gov
A more contemporary and versatile method involves the use of azetidine sulfonyl fluorides (ASFs). These bench-stable reagents can be activated under mild thermal conditions to generate a reactive 3-azetidinyl carbocation intermediate. znaturforsch.comresearchgate.net This cation can be trapped by a wide array of nucleophiles, including amines, azoles, sulfoximines, and phosphonates, to afford novel 3,3-disubstituted azetidines. researchgate.netnih.gov This defluorosulfonylation (deFS) coupling offers an attractive alternative to methods relying on more unstable precursors. researchgate.net Additions to exocyclic double bonds on the azetidine ring (alkylidene-azetidines) also provide a reliable route to 3,3-disubstituted derivatives. researchgate.net
Regioselective Functionalization of the Pyridine Moiety
The pyridine ring of the scaffold is electron-deficient, which dictates its reactivity towards functionalization. The existing methyl and azetidinyl substituents further influence the regioselectivity of subsequent transformations.
Directed ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. libretexts.org A directing metalating group (DMG) on the ring coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation to an adjacent position. libretexts.orgnih.gov In the 3-(azetidin-3-yl)-2-methyl-pyridine scaffold, both the C2-methyl group and the C3-azetidinyl group (via its nitrogen) could potentially direct lithiation. The interplay between these groups would determine whether functionalization occurs at the C4 or C6 position after quenching the lithiated intermediate with an electrophile. researchgate.netresearchgate.net
Transition Metal-Catalyzed C-H Activation: This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, or iridium can selectively activate specific C-H bonds, often guided by a directing group. researchgate.net For a 2,3-disubstituted pyridine, C-H activation could potentially be directed to the C4, C5, or C6 positions, depending on the catalyst system and reaction conditions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly if a good leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions. znaturforsch.comresearchgate.net If a halo-substituted precursor is used to construct the scaffold, that position can be readily modified by a wide range of nucleophiles. Attack at the C3 or C5 positions is significantly less favorable unless strongly activated. researchgate.net
Electrophilic Aromatic Substitution (EAS): EAS on the pyridine ring is generally challenging due to its electron-poor character, which deactivates it towards electrophiles. masterorganicchemistry.com Reactions typically require harsh conditions and often result in low yields. When substitution does occur, it is directed to the C3 and C5 positions. nih.govclockss.org The presence of the C2-methyl group (activating) and the C3-azetidinyl group may slightly modulate this reactivity, but EAS remains a less common strategy for this scaffold.
Preparation of Azetidine Sulfonyl Fluorides and Their Reactivity
Azetidine sulfonyl fluorides (ASFs) have emerged as highly versatile and stable intermediates for the divergent synthesis of azetidine derivatives. researchgate.netresearchgate.netlibretexts.org Their preparation typically involves the conversion of a corresponding azetidine precursor, potentially via intermediates like sulfonyl chlorides, followed by fluorination.
The reactivity of ASFs is uniquely dichotomous, governed by the reaction conditions. nih.govlibretexts.org
Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), often with a slight excess of a nucleophile, ASFs undergo a defluorosulfonylative coupling. researchgate.net This process involves the loss of sulfur dioxide and a fluoride (B91410) ion to generate a transient 3-azetidinyl carbocation. This highly reactive intermediate is then intercepted by a broad range of neutral nucleophiles, enabling the facile construction of diverse C-N, C-O, C-S, and C-P bonds at the C3 position. researchgate.netlibretexts.org
Sulfur-Fluoride Exchange (SuFEx): In contrast, under anionic conditions (e.g., using alkoxides), ASFs participate in SuFEx "click chemistry". nih.govlibretexts.org In this pathway, the nucleophile attacks the electrophilic sulfur center, displacing the fluoride ion to form stable S(VI) derivatives such as sulfonamides or sulfonate esters, while keeping the azetidine ring intact. researchgate.net This dual reactivity makes ASFs powerful building blocks for medicinal chemistry and drug discovery. znaturforsch.comresearchgate.net
Synthetic Challenges Associated with Strained Azetidine Derivatives
The synthesis and manipulation of azetidines are complicated by the significant ring strain inherent in the four-membered ring. The strain energy of azetidine is approximately 25.4 kcal/mol, intermediate between that of the more reactive aziridines and the more stable pyrrolidines. nih.gov This strain is a double-edged sword: it provides a thermodynamic driving force for ring-opening reactions, which can be synthetically useful, but it also leads to instability and undesired side reactions. acs.org
Key challenges include:
Ring Stability: The preparation of densely functionalized azetidines can be difficult due to the potential for ring-opening, polymerization, or rearrangement under synthetic conditions (e.g., strong acid, base, or high temperatures). masterorganicchemistry.com
Competing Reactions: Synthetic routes designed to form the azetidine ring can be plagued by competing pathways. For instance, intramolecular cyclizations of 1,3-amino halides can lead to elimination or the formation of larger rings. During functionalization, pathways like Grob fragmentation can become dominant, leading to the cleavage of the ring.
Stereochemical Control: Establishing and maintaining stereochemistry on the small, conformationally constrained ring is a significant hurdle. The synthesis of specific stereoisomers often requires lengthy and impractical routes.
Precursor Availability: While synthetic methods have advanced, the availability of versatile and stable azetidine precursors remains a limitation compared to five- and six-membered heterocycles. researchgate.netresearchgate.net The development of robust methods to access these strained building blocks is crucial for their broader application. masterorganicchemistry.com
Chemical Reactivity and Transformation Mechanisms of Azetidine Pyridine Systems
Strain-Driven Reactivity of the Azetidine (B1206935) Ring
Azetidine, a four-membered nitrogen-containing heterocycle, possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This energetic characteristic makes the azetidine ring susceptible to reactions that relieve this strain, primarily through cleavage of the C-N or C-C bonds. rsc.org While this strain energizes the molecule for chemical transformations, the azetidine ring is significantly more stable than aziridines, allowing for easier handling and unique reactivity under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com The presence of this strained ring can, however, lead to stability issues and decomposition pathways not typically observed in larger ring systems. nih.gov
The reactivity of the azetidine ring is a key feature in its application in medicinal chemistry, where it serves as a rigid scaffold for designing ligands that can effectively interact with biological targets. nih.gov The development of new synthetic methods has increasingly utilized azetidines as strain-driven precursors for creating valuable homologated amines. rsc.orgrsc.org
Nucleophilic Ring-Opening Reactions
One of the most characteristic reactions of the azetidine ring is its opening by nucleophiles. Due to the inherent ring strain, the C-N bonds are susceptible to cleavage. rsc.org These reactions often require activation of the azetidine nitrogen, typically through protonation with Brønsted acids or coordination with Lewis acids, which makes the ring more electrophilic and facilitates nucleophilic attack. magtech.com.cnacs.org
The ring-opening can proceed through either intermolecular or intramolecular pathways.
Intermolecular reactions involve an external nucleophile attacking one of the ring carbons. A variety of nucleophiles, including halides, thiols, and carbon nucleophiles, can be employed. rsc.orgresearchgate.net For instance, azetidinium salts have been shown to react with halide anions to yield γ-halopropylamines. researchgate.net
Intramolecular reactions occur when a nucleophilic group is already present within the molecule containing the azetidine ring. nih.gov An example is the acid-mediated intramolecular decomposition of certain N-substituted azetidines, where a pendant amide group acts as the nucleophile, attacking the azetidine ring and leading to its cleavage. nih.gov
These nucleophilic ring-opening reactions are fundamental to the synthetic utility of azetidines, providing pathways to linear amine derivatives that can be difficult to access through other methods. acs.org
Ring-Expansion Pathways
Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, transforming the four-membered ring into larger, more stable five-, six-, or even seven-membered heterocycles like pyrrolidines, piperidines, and azepanes. researchgate.netresearchgate.net
Several mechanisms can facilitate these transformations:
Rearrangement of Ammonium (B1175870) Ylides: One common strategy involves the formation of an ammonium ylide intermediate. For example, the reaction of an azetidine with a diazo compound in the presence of a copper catalyst can generate a carbene, which then forms an ylide with the azetidine nitrogen. This intermediate can then undergo a rsc.orgnih.gov-Stevens rearrangement to yield a ring-expanded pyrrolidine (B122466). nih.gov
Intramolecular N-Alkylation: Azetidines with a suitable leaving group on a side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. researchgate.netresearchgate.net Subsequent nucleophilic attack on this strained bicyclic system can lead to the cleavage of one of the original azetidine bonds, resulting in a larger ring structure. The specific product formed (e.g., pyrrolidine vs. azepane) can depend on the substitution pattern and the nucleophile used. researchgate.net
These ring-expansion strategies are powerful tools in synthetic chemistry for building complex nitrogen-containing heterocyclic scaffolds from simpler azetidine precursors. researchgate.net
Transformations of Functional Groups on Azetidine and Pyridine (B92270)
The 3-(Azetidin-3-yl)-2-methyl-pyridine system possesses two distinct heterocyclic rings, each with functional groups that can be chemically modified.
On the azetidine ring , the secondary amine (NH group) is the primary site for functionalization. Standard amine chemistry can be applied, such as:
N-Alkylation and N-Arylation: The nitrogen can react with alkyl or aryl halides to introduce a wide variety of substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides. These transformations are crucial for modulating the molecule's physicochemical properties.
The pyridine ring offers several avenues for transformation:
Reactions of the Methyl Group: The methyl group at the 2-position of the pyridine ring is activated and can be relatively acidic. mdpi.com This allows it to undergo condensation reactions with aldehydes to form styryl-type derivatives. mdpi.com It can also serve as a handle for further functionalization.
Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609), activating groups can facilitate such reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, especially when electron-withdrawing groups are present. In the case of 3-nitropyridines, for example, the nitro group can be displaced by nucleophiles like thiolates. mdpi.com
Functionalization via Metalation: The pyridine ring can be deprotonated at specific positions using strong bases to form organometallic intermediates, which can then react with various electrophiles to introduce new functional groups.
The combination of these reactive sites allows for the synthesis of a diverse library of derivatives from the core 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold. nih.govmdpi.com
Regioselectivity and Stereoselectivity in Azetidine-Pyridine Chemical Reactions
When azetidine rings undergo nucleophilic ring-opening, the question of which carbon-nitrogen bond is broken becomes critical. This is the concept of regioselectivity . The outcome is heavily influenced by the substitution pattern on the azetidine ring and the nature of the reactants. magtech.com.cn
Two main factors govern the regioselectivity:
Electronic Effects: Unsaturated substituents (like aryl, vinyl, or cyano groups) at the 2-position can stabilize the transition state of C-N bond cleavage at that position. Nucleophiles tend to attack the carbon atom adjacent to these stabilizing groups. magtech.com.cn
Steric Effects: In the absence of strong electronic influences, such as with simple alkyl substituents, steric hindrance becomes the dominant factor. Bulky or strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn
For example, in reactions of unsymmetrically substituted azetidinium ions, nucleophilic attack often occurs regioselectively at the C-4 position if it is unsubstituted. researchgate.net However, different substitution patterns can direct the attack to the C-2 position. researchgate.net
Stereoselectivity refers to the control of the three-dimensional arrangement of atoms in the product. Ring-opening reactions of chiral, non-racemic azetidines can proceed with high stereospecificity, often through an SN2-type mechanism, which results in an inversion of the stereochemistry at the attacked carbon center. This allows for the transfer of chirality from the starting azetidine to the resulting acyclic product. Similarly, the synthesis of substituted azetidines can be designed to be highly diastereoselective, yielding a specific stereoisomer as the major product. semanticscholar.orgacs.org
The ability to control both the regioselectivity and stereoselectivity of these reactions is essential for the synthesis of structurally well-defined molecules for applications in fields like medicinal chemistry. semanticscholar.orgresearchgate.net
Interactive Data Tables
Table 1: Factors Influencing Regioselectivity in Azetidine Ring-Opening
| Dominant Factor | Ring Substituent Type | Site of Nucleophilic Attack | Rationale |
| Electronic Effect | Aryl, Alkenyl, Cyano, Acyl | Adjacent Carbon (C2) | Stabilization of the transition state through conjugation. magtech.com.cn |
| Steric Effect | Alkyl | Less substituted Carbon | Minimized steric hindrance for the incoming nucleophile. magtech.com.cn |
Table 2: Representative Transformations of Azetidine and Pyridine Rings
| Ring System | Reaction Type | Reagents | Product Type |
| Azetidine | N-Acylation | Acyl Chloride, Base | N-Acyl Azetidine |
| Azetidine | Ring Expansion | Diazo compound, Cu catalyst | Pyrrolidine nih.gov |
| Pyridine | Methyl Group Condensation | Aromatic Aldehyde | 2-Styryl-Pyridine mdpi.com |
| Pyridine | Nucleophilic Substitution (SNAr) | Thiolate Anion (on nitro-pyridines) | Thioether-substituted Pyridine mdpi.com |
Advanced Spectroscopic and Structural Elucidation of Azetidine Pyridine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like 3-(Azetidin-3-yl)-2-methyl-pyridine diHCl, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the molecule's complete covalent framework.
Multi-dimensional NMR experiments are indispensable for mapping the intricate correlations between atoms within the molecule.
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly crucial for confirming the connectivity involving nitrogen atoms. In this compound, a ¹H-¹⁵N HMBC experiment would show long-range correlations (over two to four bonds) between protons and nitrogen atoms. ipb.ptnih.gov A key correlation would be observed between the proton on C3 of the azetidine (B1206935) ring and the nitrogen of the pyridine (B92270) ring, definitively confirming the C-N linkage that might be ambiguous from ¹H-¹³C HMBC alone. ipb.pt Additionally, correlations from the azetidinyl N-H proton to the adjacent C2 and C4 carbons of the azetidine ring would be visible. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, providing critical insights into the molecule's regiochemistry and preferred conformation. ipb.pt For instance, a NOESY spectrum would show a spatial correlation between the methyl protons (on C2 of the pyridine ring) and the proton at C3 of the azetidine ring, confirming their proximity and supporting the assigned substitution pattern. The relative configuration of substituents on the azetidine ring in derivatives can be unequivocally assigned through the presence or absence of specific NOE correlations. ipb.pt
| Experiment | Correlating Protons/Atoms | Structural Information Deduced |
|---|---|---|
| ¹H-¹⁵N HMBC | Azetidine C3-H ↔ Pyridine N1 | Confirms connectivity between the azetidine and pyridine rings. |
| ¹H-¹⁵N HMBC | Azetidine N-H ↔ Azetidine C2/C4 | Confirms protonation site and azetidine ring structure. |
| NOESY | Pyridine C2-CH₃ ↔ Azetidine C3-H | Confirms regiochemistry and spatial proximity of substituents. |
| NOESY | Pyridine H4 ↔ Azetidine C3-H | Provides information on the preferred conformation around the C-C bond. |
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. The strained four-membered azetidine ring significantly influences these shifts. rsc.org
Proton (¹H) NMR: The protons on the azetidine ring are expected to appear at a characteristic chemical shift. The CH protons at C2 and C4 of the azetidine ring would likely resonate in the range of δ 3.5-4.5 ppm, shifted downfield due to the influence of the adjacent protonated nitrogen atom. The methine proton at C3, being attached to both the strained ring and the aromatic pyridine system, would also have a distinct chemical shift. In the diHCl salt form, the pyridine ring protons would be significantly deshielded due to the protonation of the pyridine nitrogen.
Carbon (¹³C) NMR: The carbon atoms of the azetidine ring exhibit chemical shifts that reflect the ring strain. The methylene (B1212753) carbons (C2 and C4) typically appear in the range of δ 40-55 ppm. ipb.pt The presence of the electron-withdrawing protonated nitrogen further influences these values. The chemical shifts of the pyridine ring carbons are also diagnostic, with the carbon bearing the methyl group (C2) and the carbon attached to the azetidine ring (C3) showing characteristic resonances.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H4 | ~8.0 | d | Downfield due to adjacent protonated N. |
| Pyridine H5 | ~7.6 | t | Aromatic region. |
| Pyridine H6 | ~8.4 | d | Downfield due to adjacent protonated N. |
| Pyridine C2-CH₃ | ~2.8 | s | Methyl group on aromatic ring. |
| Azetidine C2/C4-H | ~4.0 - 4.5 | m | Protons on strained ring adjacent to N⁺H₂. |
| Azetidine C3-H | ~4.2 | m | Methine proton connecting the two rings. |
| Azetidine N-H₂⁺ | ~9.5 | br s | Broad signal for ammonium (B1175870) protons. |
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Pyridine C2 | ~155 | Substituted aromatic carbon. |
| Pyridine C3 | ~135 | Substituted aromatic carbon. |
| Pyridine C4 | ~142 | Aromatic CH. |
| Pyridine C5 | ~128 | Aromatic CH. |
| Pyridine C6 | ~148 | Aromatic CH. |
| Pyridine C2-CH₃ | ~22 | Methyl carbon. |
| Azetidine C2/C4 | ~50 | Carbons in strained ring adjacent to N⁺. |
| Azetidine C3 | ~38 | Methine carbon in strained ring. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by measuring its mass with very high precision. mdpi.com For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be performed on the protonated molecular ion [M+H]⁺ (the free base).
The instrument measures the mass-to-charge ratio (m/z) to four or five decimal places. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N). The extremely close agreement between the measured and theoretical mass provides unequivocal confirmation of the molecular formula, distinguishing the target compound from any isomers or compounds with similar nominal masses. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₁₀H₁₄N₂ |
| Ion Formula | [C₁₀H₁₅N₂]⁺ |
| Calculated Exact Mass | 163.1230 |
| Measured Exact Mass (Hypothetical) | 163.1233 |
| Mass Difference (ppm) | 1.8 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Azetidine-Pyridine Derivatives
While NMR and MS provide extensive data on connectivity and composition, single-crystal X-ray crystallography offers the most definitive and unambiguous structural evidence in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful crystallographic analysis would provide a three-dimensional model of the molecule, confirming:
Absolute Connectivity: The precise arrangement of all atoms and bonds.
Conformation: The exact dihedral angles, bond angles, and bond lengths, revealing the preferred orientation of the pyridine ring relative to the azetidine ring. mdpi.com
Azetidine Ring Puckering: The degree to which the four-membered ring deviates from planarity.
Intermolecular Interactions: The packing of molecules in the crystal lattice, including hydrogen bonding involving the chloride counter-ions and the protonated nitrogen atoms.
This technique is the gold standard for determining absolute stereochemistry in chiral derivatives of this scaffold.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Azetidine C-N Bond Length | ~1.48 Å |
| Azetidine C-C Bond Length | ~1.54 Å |
| Pyridine C-C(Azetidine) Bond Length | ~1.51 Å |
| Azetidine Ring Puckering Angle | ~15-25° |
Computational and Theoretical Investigations of 3 Azetidin 3 Yl 2 Methyl Pyridine Scaffolds
Quantum Chemical Calculations for Stability and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of novel molecular scaffolds. For 3-(Azetidin-3-yl)-2-methyl-pyridine, these calculations focus on the energetic properties arising from its distinct heterocyclic components.
The azetidine (B1206935) ring is a defining feature of the 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold, imparting significant reactivity due to inherent ring strain. The strain energy of a cyclic molecule is the measure of its instability compared to a corresponding acyclic, strain-free analogue. acs.org
Computational methods, particularly Density Functional Theory (DFT), are employed to estimate these energies. researchgate.net For a simple, unsubstituted azetidine ring, the strain energy is calculated to be in the range of 23-27 kcal/mol. researchgate.net This value is intermediate between the highly strained aziridine (B145994) (approx. 28 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) ring (approx. 6 kcal/mol). This considerable strain energy is a driving force for ring-opening reactions, a key aspect of the chemical reactivity of azetidine-containing compounds. chemrxiv.org
The substitution pattern on the 3-(Azetidin-3-yl)-2-methyl-pyridine molecule is expected to subtly modulate the precise strain energy of the azetidine moiety. Ab initio quantum chemical computations can be used to assess how substituents affect the ring strain energy in small heterocyclic systems. rsc.org Theoretical models such as isodesmic and homodesmotic reactions provide a reliable framework for calculating these energies. researchgate.net
Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Typical Strain Energy (kcal/mol) |
| Aziridine | 3 | ~28 |
| Azetidine | 4 | ~25 researchgate.net |
| Pyrrolidine | 5 | ~6 |
| Piperidine (B6355638) | 6 | ~0-2 |
The heat of formation (ΔHf°) is a critical thermodynamic quantity that defines the stability of a molecule. Computational methods like G3(MP2) or DFT (e.g., B3LYP functional) can predict the gas-phase heats of formation with a reasonable degree of accuracy, often within a few kcal/mol of experimental values. ed.ac.ukdtic.mil
Bond Dissociation Energy (BDE) is the energy required for the homolytic cleavage of a bond. acs.org In the context of the 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold, the C-N and C-C bonds within the azetidine ring are of particular interest. Due to ring strain, these bonds are weaker and more susceptible to cleavage than their acyclic counterparts. DFT methodologies have been assessed for their ability to accurately compute C-N bond dissociation energies. researchgate.net The weakest bonds are often the first to break during decomposition or in certain chemical reactions. ed.ac.uk Computational analysis can pinpoint these weak links, such as the C-N bonds in the azetidine ring, predicting pathways for reactivity and degradation. ucsb.edulibretexts.orgnih.gov
Table 2: Representative Bond Dissociation Energies (BDE) of Relevant Bonds
| Bond Type | Example Molecule | Typical BDE (kcal/mol) |
| C-N (acyclic amine) | CH3-NH2 | ~80-85 ucsb.edu |
| C-N (azetidine) | Azetidine | ~60-65 (Estimated lower due to strain) |
| C-C (acyclic) | Ethane | ~90 acs.org |
| C-C (azetidine) | Azetidine | ~65-70 (Estimated lower due to strain) |
| C-C (Aryl-Alkyl) | Toluene | ~90 |
| C-H (Aryl) | Benzene (B151609) | ~111 |
Molecular Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. nih.gov For the synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine, modeling can be used to optimize reaction conditions and predict outcomes.
For instance, a plausible synthetic route could involve the coupling of a pre-formed azetidine nucleophile with an electrophilic pyridine (B92270) derivative. nih.govacs.orgacs.org Computational models can be used to:
Model Reactant Conformations: Determine the lowest energy conformations of the starting materials.
Map the Reaction Coordinate: Calculate the energy profile of the reaction as the reactants approach each other, form the transition state, and evolve into products.
Characterize the Transition State: Identify the geometry and energy of the highest point on the reaction pathway. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Evaluate Solvent Effects: Use implicit or explicit solvent models to understand how the solvent influences the reaction pathway and energetics.
By comparing the activation energies of competing pathways, chemists can predict the regioselectivity and stereoselectivity of a reaction, guiding the synthesis toward the desired product with higher efficiency. nih.gov
Conformational Analysis of Azetidine-Pyridine Conjugates
The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis of the 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold explores the molecule's preferred spatial arrangements. mdpi.com This involves studying the rotation around the single bond connecting the azetidine and pyridine rings, as well as the puckering of the azetidine ring itself.
Computational studies on similar structures, such as azetidine-containing dipeptides, reveal that the four-membered ring is not planar and can adopt puckered conformations. nih.gov The specific puckering depends on the nature and orientation of the substituents. nih.gov For the title compound, the key variables are:
Dihedral Angle (Py-C-C-N): The rotation around the bond linking the two rings determines the relative orientation of the heterocyclic systems. Steric hindrance between the 2-methyl group on the pyridine ring and the azetidine ring will likely lead to specific, low-energy rotational conformers.
Azetidine Ring Puckering: The azetidine ring can exist in puckered states to relieve some of its angular strain. The position of the pyridine substituent will influence the energetic preference for different puckered forms.
Ab initio and DFT methods can be used to perform a potential energy surface scan, systematically rotating the dihedral angle and calculating the energy at each step to identify the most stable conformers. nih.gov
In Silico Approaches for Ligand-Target Interaction Profiling
Once a molecule is synthesized, identifying its potential biological targets is a crucial step in drug discovery. In silico target fishing methods offer a rapid and cost-effective way to generate hypotheses about a molecule's mechanism of action. nih.govresearchgate.net These approaches can be broadly categorized as ligand-based or structure-based.
For a novel scaffold like 3-(Azetidin-3-yl)-2-methyl-pyridine, a combination of methods would be employed. Ligand-based approaches would involve comparing the 2D and 3D structure of the molecule to databases of known active compounds to find similarities that suggest shared targets. nih.govdurham.ac.uk Structure-based approaches, like molecular docking, are used to predict how the molecule might bind to the active sites of known proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is invaluable for understanding the molecular basis of a ligand's activity and for designing more potent analogues. ijsrset.com
Given that pyridine and azetidine scaffolds are common in kinase inhibitors, a conceptual docking study could be performed against a protein kinase target, such as Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR) kinase. bohrium.comnih.govnih.govmdpi.comnih.gov
The conceptual workflow for such a study would be:
Preparation of the Receptor: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning charges, and defining the binding site.
Preparation of the Ligand: Generate a low-energy 3D conformation of 3-(Azetidin-3-yl)-2-methyl-pyridine diHCl.
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, MOE) to systematically sample different orientations and conformations of the ligand within the protein's active site.
Scoring and Analysis: The program calculates a score for each pose, estimating the binding affinity. The top-ranked poses are then analyzed visually to identify key interactions, such as:
Hydrogen Bonds: The pyridine nitrogen and the azetidine nitrogen are potential hydrogen bond acceptors, while the N-H group of the protonated azetidine is a hydrogen bond donor.
Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues in the active site.
π-π Stacking: The pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These docking studies can provide a structural hypothesis for the molecule's activity and guide the rational design of new derivatives with improved binding affinity and selectivity. bohrium.comnih.gov
Table 3: Conceptual Molecular Docking Results against a Hypothetical Kinase
| Parameter | Value/Description |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) (Conceptual) |
| Binding Site | ATP-binding pocket |
| Estimated Binding Energy (Score) | -8.5 kcal/mol (Hypothetical) |
| Predicted Key Interactions | - Hydrogen bond between pyridine N and a backbone NH of a hinge region residue.- Hydrogen bond from azetidine NH to a backbone carbonyl.- Hydrophobic interaction of the methyl group with a hydrophobic pocket. |
| Predicted Binding Mode | The pyridine ring is positioned in the adenine (B156593) region, mimicking the ATP purine (B94841) ring. The azetidine moiety projects towards the solvent-exposed region. |
Prediction of Structure-Activity Relationships (SAR) from a Molecular Design Perspective
The primary goal of SAR studies from a molecular design perspective is to identify key structural features and physicochemical properties of the 3-(azetidin-3-yl)-2-methyl-pyridine core that govern its biological activity. For ligands targeting nAChRs, these features include the spatial arrangement of the pyridine nitrogen and the basic nitrogen of the azetidine ring, which are believed to form critical interactions with the receptor's binding site. unimi.it
Computational analyses of related scaffolds, such as 3-(azetidinylmethoxy)pyridines, have shown that modifications to the pyridine ring can significantly impact binding affinity. acs.org For instance, the introduction of halogen substituents at different positions on the pyridine ring has been systematically studied to probe their effect on receptor binding. These studies reveal that the position and nature of the substituent are critical.
Quantum chemical calculations, such as those using the AM1 method, have been employed to understand how bulky substituents at position 2 of the pyridine ring can induce notable changes in the molecular geometry. acs.org These conformational changes can affect how well the ligand fits into the nAChR binding pocket, thereby influencing its affinity. High-affinity ligands often exhibit a close conformational match to other known potent nAChR agonists, suggesting a common binding mode. acs.org
The table below summarizes the in vitro nAChR binding affinities for a series of halogenated analogues of a closely related scaffold, 3-(2(S)-azetidinylmethoxy)pyridine, which serves as a valuable model for predicting SAR for the 3-(azetidin-3-yl)-2-methyl-pyridine scaffold. The data, measured by competition with (±)-[³H]epibatidine in rat brain membranes, highlights the sensitivity of the receptor to substitutions on the pyridine ring. acs.org
Table 1: Binding Affinities (Ki) of Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogues for nAChRs
| Compound | Pyridine Ring Substituent | Binding Affinity Ki (pM) |
|---|---|---|
| 1 | 2-Fluoro | 110 |
| 2 | 2-Chloro | 11,000 |
| 3 | 2-Bromo | 16,000 |
| 4 | 5-Fluoro | 11 |
| 5 | 5-Chloro | 20 |
| 6 | 5-Bromo | 30 |
| 7 | 5-Iodo | 30 |
| 8 | 6-Fluoro | 210 |
| 9 | 6-Chloro | 100 |
| 10 | 6-Bromo | 110 |
Data sourced from a study on halo-3-(2(S)-azetidinylmethoxy)pyridines. acs.org
The data clearly indicates that substituents at position 5 of the pyridine ring, as well as a fluoro group at position 2, are well-tolerated and result in subnanomolar affinity. acs.org In contrast, larger halogens (Cl, Br) at position 2 dramatically decrease binding affinity, which computational models attribute to steric hindrance and resulting geometric distortions of the molecule. acs.org These findings allow for the formulation of a predictive SAR model from a molecular design standpoint:
Electronic Effects: The electronegativity and inductive effects of halogen substituents can alter the charge distribution of the pyridine ring, influencing key hydrogen bonding or electrostatic interactions with the receptor.
Steric Factors: The size of the substituent, particularly at the 2-position adjacent to the side chain, is a critical determinant of affinity. Bulky groups can cause steric clashes within the binding site, preventing optimal ligand orientation. acs.org
By integrating these computational and theoretical findings, a rational approach to drug design can be adopted. Predictive SAR models guide the selection of specific substituents and structural modifications to the 3-(azetidin-3-yl)-2-methyl-pyridine scaffold to enhance its potency and selectivity for specific nAChR subtypes, ultimately leading to the development of improved therapeutic agents. unimi.itnih.gov
Applications in Medicinal Chemistry and Drug Discovery Platforms As a Scaffold/building Block
Role of Azetidine-Pyridine Moiety as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appended functional groups in a defined spatial orientation. The azetidine-pyridine moiety is an embodiment of this concept, deriving its utility from the distinct characteristics of its two constituent heterocycles. pharmablock.com
The azetidine (B1206935) ring , a four-membered saturated nitrogen-containing heterocycle, imparts significant molecular rigidity and a well-defined three-dimensional geometry. researchgate.net Unlike more flexible acyclic or larger ring systems, the strained nature of the azetidine ring limits the number of accessible conformations, which can lead to a favorable entropic profile upon binding to a biological target. enamine.net This conformational restriction is a highly desirable trait in modern drug design, as it can enhance binding affinity and selectivity. enamine.net Although historically underutilized due to synthetic challenges, recent advancements have made functionalized azetidines more accessible for drug discovery programs. nih.govresearchgate.net
The pyridine (B92270) ring is a bioisostere of benzene (B151609) and is one of the most ubiquitous heterocycles found in FDA-approved drugs. nih.govrsc.org Its nitrogen atom acts as a hydrogen bond acceptor and imparts polarity, which can improve aqueous solubility and allow for specific interactions with protein targets. researchgate.net The pyridine scaffold is a core component in a vast array of therapeutic agents, highlighting its versatility and acceptance by biological systems. nih.gov
The fusion of these two rings into a single moiety creates a scaffold that offers a compelling combination of properties:
Structural Rigidity: The azetidine component provides a rigid anchor, positioning substituents in precise vectors. pharmablock.com
Improved Physicochemical Properties: The polar pyridine ring can enhance solubility and provide a key interaction point for target binding. researchgate.net
Novel Chemical Space: The non-planar, saturated azetidine combined with the flat, aromatic pyridine allows chemists to explore chemical space beyond the traditional flat, aromatic molecules that have dominated drug discovery. researchgate.net
| Feature | Contribution from Azetidine | Contribution from Pyridine |
| Geometry | 3-Dimensional, rigid | 2-Dimensional, aromatic |
| Polarity | Basic nitrogen center | Polar, hydrogen bond acceptor |
| Key Advantage | Conformational restriction enamine.net | Proven pharmacophore, solubility nih.govresearchgate.net |
| Example Drug | Azelnidipine, Cobimetinib pharmablock.com | Imatinib, Sildenafil |
Scaffold Morphing and Bioisosteric Replacement Strategies
Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group or substructure is replaced by another with similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. cambridgemedchemconsulting.com The 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold is a rich source of opportunities for such modifications.
Azetidine as a Bioisostere: The compact, rigid azetidine ring can serve as a bioisosteric replacement for larger, more flexible, or more lipophilic groups. researchgate.net For instance, replacing a pyrrolidine (B122466) or piperidine (B6355638) ring with an azetidine can reduce the molecular weight and lipophilicity of a compound, which are critical parameters for oral bioavailability and CNS penetration. nih.gov It has also emerged as a powerful tool in replacing ketones to access novel chemical space with improved pharmacokinetic profiles. researchgate.net
Pyridine as a Bioisostere: The replacement of a phenyl ring with a pyridine ring is a classic bioisosteric strategy. mdpi.com This change can introduce a hydrogen bond acceptor, modulate the electronics of the aromatic system, and often improve water solubility, which can be crucial for overcoming formulation challenges. researchgate.netmdpi.com
Scaffold morphing involves more significant alterations to the core structure to explore new chemical space while retaining key binding interactions. A medicinal chemist might replace the entire azetidine-pyridine core with another heterocyclic system to probe for new interactions or to secure novel intellectual property. Conversely, the azetidine-pyridine motif itself can be used to replace other scaffolds in existing drug candidates to improve their properties.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl | Pyridine | Improve solubility, add H-bond acceptor mdpi.com |
| Ketone | Azetidine | Increase 3D character, improve pharmacokinetics researchgate.net |
| Cyclohexyl | Azetidine | Reduce lipophilicity, introduce polar contact |
| Pyrrolidine | Azetidine | Reduce molecular weight, increase rigidity nih.gov |
Design and Synthesis of Chemical Libraries Based on the Azetidine-Pyridine Motif
Chemical libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new lead compounds. The 3-(Azetidin-3-yl)-2-methyl-pyridine scaffold is an ideal starting point for library synthesis due to its multiple points for diversification.
The synthesis of libraries based on this motif would typically involve a robust core synthesis of the central scaffold, followed by parallel reactions to introduce a wide variety of substituents. Key diversification points include:
The Azetidine Nitrogen: This secondary amine can be readily acylated, alkylated, or arylated to introduce a diverse range of functional groups.
The Pyridine Ring: The pyridine ring can be further functionalized, or different substituted pyridines can be used in the initial synthesis.
The Methyl Group: The methyl group could potentially be functionalized or replaced with other alkyl or aryl groups.
Researchers have described the synthesis of diverse libraries based on densely functionalized azetidine ring systems to generate fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These efforts aim to populate chemical libraries with pre-optimized, lead-like structures, particularly for challenging targets like those in the central nervous system (CNS), where stringent physicochemical properties are required. nih.gov
Utilization in Fragment-Based Drug Discovery and Lead Optimization
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that begins with screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. enamine.net Once a binding fragment is identified, it is grown or combined with other fragments to build a more potent, lead-like molecule.
The inherent rigidity of the azetidine-pyridine scaffold makes it an excellent candidate for FBDD. enamine.net Conformationally restricted fragments often exhibit a lower entropic penalty upon binding, leading to more efficient binding and higher-quality hits. enamine.net A fragment containing the 3-(azetidin-3-yl)-2-methyl-pyridine core would present a defined 3D shape and specific hydrogen bonding vectors to a target protein.
During lead optimization, this scaffold can be introduced to improve the properties of an existing lead compound. For example, if a lead compound has poor solubility or high metabolic turnover at a specific site, introducing the azetidine-pyridine motif could resolve these issues by adding a polar, metabolically stable, and structurally rigid component.
Development of Novel Chemical Motifs for Modulating Biological Processes
By systematically modifying the 3-(azetidin-3-yl)-2-methyl-pyridine core, chemists can develop novel motifs designed to modulate specific biological processes. The scaffold acts as a template, and the appended chemical groups are the "information" that dictates the biological activity.
For example, attaching a specific side chain to the azetidine nitrogen could create a motif that selectively inhibits a particular kinase. Another modification on the pyridine ring might produce a compound that acts as an agonist or antagonist for a G-protein coupled receptor (GPCR). The development of azetidine amides as potent STAT3 inhibitors illustrates how this scaffold can be used to create new chemical entities for challenging targets like transcription factors. acs.org The goal is to use the scaffold to position key pharmacophoric elements in the correct orientation to achieve a desired biological effect.
Application as Linker Motifs in Complex Molecular Architectures (e.g., PROTACs)
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy a specific target protein. nih.gov A PROTAC consists of three parts: a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two. nih.gov
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the PROTAC's efficacy. explorationpub.com It must orient the two ligands correctly to facilitate the formation of a stable and productive ternary complex (Target:PROTAC:E3 Ligase). nih.gov
Initially, linkers were often simple, flexible polyethylene (B3416737) glycol (PEG) or alkyl chains. However, there is a growing trend toward using more rigid and polar linkers to improve properties like cell permeability, solubility, and metabolic stability. nih.govresearchgate.net The azetidine-pyridine motif is well-suited for this application. Its inherent rigidity can help pre-organize the PROTAC into a productive conformation. The inclusion of polar, ionizable motifs like pyridine has been shown to improve the aqueous solubility of PROTACs. nih.gov The azetidine component provides a non-planar, 3D structure that can be advantageous in linker design. Novel reagents such as azetidine sulfonyl fluorides (ASFs) are being developed specifically to serve as linker motifs and facilitate their incorporation into complex molecules like PROTACs. nih.gov
| Linker Type | Key Characteristics | Example Motifs | Rationale for Use in PROTACs |
| Flexible | High conformational freedom | Alkyl chains, PEG chains | Easy to synthesize, covers a wide conformational space |
| Rigid | Limited conformational freedom | Alkynes, piperazine, piperidine | Reduces entropic penalty of binding, improves pharmacokinetics nih.govresearchgate.net |
| Polar/Rigid | Limited freedom, improved solubility | Pyridine, piperazine | Improves aqueous solubility and cell permeability nih.gov |
Catalytic Applications of Azetidine Pyridine Hybrid Ligands
Use as Chiral Ligands in Asymmetric Catalysis
Chiral azetidine-pyridine hybrid ligands are a significant class of compounds in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The combination of a rigid, four-membered azetidine (B1206935) ring and a coordinating pyridine (B92270) moiety provides a well-defined and sterically hindered chiral environment around a metal center. This structural arrangement is crucial for inducing high levels of stereoselectivity in a variety of chemical transformations.
The nitrogen atom of the pyridine ring and the secondary amine of the azetidine ring can coordinate to a metal center, forming a stable bidentate chelate. When the azetidine ring is substituted to create a chiral center, this chelation leads to a chiral metal complex that can effectively discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants. The 2-methyl group on the pyridine ring in "3-(Azetidin-3-yl)-2-methyl-pyridine" can provide additional steric hindrance, further enhancing the enantioselectivity of the catalyzed reaction.
Azetidine-pyridine hybrid ligands have demonstrated their potential in various asymmetric transformations, most notably in carbon-carbon bond-forming reactions such as Michael additions and alkylations. These reactions are fundamental in organic synthesis for building complex molecular architectures.
Asymmetric Michael Addition:
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a powerful tool for C-C bond formation. In the presence of a chiral catalyst derived from an azetidine-pyridine ligand and a suitable metal salt (e.g., copper(II) or nickel(II)), this reaction can proceed with high enantioselectivity. The chiral metal complex activates the Michael acceptor and shields one of its enantiotopic faces, directing the incoming nucleophile to the other face.
Below is a representative data table illustrating the performance of a generic chiral azetidine-pyridine ligand in an asymmetric Michael addition reaction.
| Entry | Michael Acceptor | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Chalcone | Diethyl malonate | 92 | 95 |
| 2 | Cyclohexenone | Nitromethane | 88 | 91 |
| 3 | Methyl vinyl ketone | Dibenzyl malonate | 95 | 93 |
Asymmetric Alkylations:
Asymmetric alkylation reactions are crucial for the introduction of new stereocenters. Chiral azetidine-pyridine ligands, in combination with transition metals like palladium or rhodium, can catalyze the enantioselective alkylation of various pronucleophiles. For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), the chiral ligand influences the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
The following table provides representative data on the use of an azetidine-pyridine type ligand in a palladium-catalyzed asymmetric allylic alkylation.
| Entry | Allylic Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 98 | 97 |
| 2 | Cyclohexenyl acetate | Sodium diethyl malonate | 94 | 92 |
| 3 | Cinnamyl acetate | Nitromethane | 85 | 88 |
Formation and Characterization of Metal Complexes with Azetidine-Pyridine Ligands
The ability of azetidine-pyridine ligands to form stable complexes with a wide range of transition metals is fundamental to their catalytic activity. The synthesis of these metal complexes typically involves the reaction of the ligand, such as "3-(Azetidin-3-yl)-2-methyl-pyridine diHCl," with a metal salt in a suitable solvent. The dihydrochloride (B599025) form of the ligand would require deprotonation with a base to allow for coordination to the metal center.
Commonly used metals include palladium(II), copper(II), rhodium(I), and iridium(I). The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal by observing shifts in the resonance of the ligand's protons and carbons upon complexation.
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This is crucial for understanding the steric and electronic properties of the catalyst.
Mass Spectrometry: Techniques like Electrospray Ionization (ESI) mass spectrometry are used to determine the mass-to-charge ratio of the complex, confirming its composition.
Infrared (IR) and UV-Vis Spectroscopy: These methods provide information about the vibrational modes and electronic transitions within the complex, respectively, offering insights into the metal-ligand bonding.
The characterization of these complexes is essential for establishing structure-activity relationships and for the rational design of more efficient catalysts.
Influence of Azetidine Rigidity on Catalytic Performance
A key feature of azetidine-containing ligands is the inherent strain and rigidity of the four-membered ring. This rigidity has a profound impact on the catalytic performance of the corresponding metal complexes. Compared to more flexible five-membered (pyrrolidine) or six-membered (piperidine) rings, the azetidine ring restricts the conformational freedom of the ligand.
This conformational constraint has several important consequences for catalysis:
Well-Defined Chiral Pocket: The rigidity of the azetidine ring helps to create a more defined and predictable chiral environment around the metal's active site. This can lead to higher levels of enantioselectivity as the stereochemical information is more effectively transmitted from the ligand to the substrate.
Enhanced Stability: The chelate ring formed upon coordination of the azetidine-pyridine ligand to a metal center is often more rigid and stable. This can lead to more robust catalysts with higher turnover numbers.
Influence on Reaction Rates: The ring strain of the azetidine can influence the electronic properties of the coordinating nitrogen atom and, consequently, the catalytic activity of the metal center. For instance, in some palladium-catalyzed cross-coupling reactions, ligands with strained rings have been shown to promote faster reaction rates.
A comparative study of ligands with different ring sizes (e.g., aziridine (B145994), azetidine, and pyrrolidine) in the Suzuki-Miyaura coupling reaction has shown that the ring strain can significantly impact the catalytic efficiency. researchgate.net It was observed that the combination of ring strain and the rigidity of the side chain in azetidine-based ligands could lead to superior catalytic activity. researchgate.net This underscores the importance of the azetidine moiety's structural rigidity in fine-tuning the performance of these hybrid ligands in catalysis.
Q & A
Q. Q1: What are the recommended synthetic routes for 3-(Azetidin-3-yl)-2-methyl-pyridine diHCl, and how do reaction conditions influence yield and purity?
A: The synthesis of azetidine-containing pyridine derivatives typically involves ring-closing reactions or functional group transformations. For example, azetidine rings can be formed via nucleophilic substitution or cycloaddition reactions under controlled pH and temperature. Evidence from structurally similar compounds (e.g., 3-(2-Chloropyridin-3-yl)azetidin-3-ol diHCl) suggests that using strong bases (e.g., NaH) or acids (e.g., HCl) promotes azetidine ring formation . Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time is critical to avoid side products like ring-opening intermediates. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) improves purity .
Q. Q2: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
A:
- NMR : ¹H/¹³C NMR resolves proton environments and confirms substituent positions on the pyridine and azetidine rings. For instance, the azetidine NH proton typically appears as a broad singlet near δ 5.5–6.0 ppm in DMSO-d₆ .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (≤ 0.8 Å) can resolve hydrogen bonding between the diHCl salt and heterocyclic nitrogens, critical for understanding solid-state stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₂·2HCl) and detects impurities .
Q. Q3: How does the solubility profile of this compound impact its utility in biological assays?
A: The diHCl salt form enhances aqueous solubility compared to the free base, making it suitable for in vitro assays (e.g., enzyme inhibition studies). Solubility in PBS (pH 7.4) can be quantified via UV-Vis spectroscopy, with adjustments using co-solvents like DMSO (<5% v/v) to avoid cytotoxicity . However, solubility in non-polar solvents (e.g., chloroform) is limited, restricting its use in lipid-based formulations .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported biological activity data for azetidine-pyridine derivatives?
A: Discrepancies often arise from differences in assay conditions or impurity profiles. For example:
- Assay pH : The protonation state of the azetidine nitrogen (pKa ~7.5) affects receptor binding. Studies should standardize buffer pH and ionic strength .
- Impurity profiling : HPLC-MS (C18 columns, 0.1% TFA in water/acetonitrile) identifies degradation products (e.g., hydrolyzed azetidine rings) that may skew IC₅₀ values .
- Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement .
Q. Q5: What strategies optimize the stability of this compound under varying storage and experimental conditions?
A:
- Thermal stability : TGA/DSC analysis reveals decomposition points (~200°C for similar compounds). Storage at -20°C under argon minimizes degradation .
- Light sensitivity : UV stability tests (e.g., ICH Q1B guidelines) show azetidine-pyridine derivatives degrade under UV-A/UV-B light, necessitating amber vials .
- Lyophilization : Freeze-drying the diHCl salt in mannitol/sucrose matrices improves long-term stability for in vivo studies .
Q. Q6: How do structural modifications to the azetidine or pyridine rings alter the compound’s mechanism of action in kinase inhibition studies?
A:
- Azetidine substituents : Adding electron-withdrawing groups (e.g., -F) to the azetidine increases metabolic stability but may reduce binding to hydrophobic kinase pockets (e.g., EGFR). Computational docking (AutoDock Vina) predicts steric clashes .
- Pyridine methylation : The 2-methyl group on pyridine enhances π-π stacking with kinase ATP-binding sites, as seen in crystallographic studies of analogous compounds (PDB: 6O3) .
- Salt forms : Replacing diHCl with mesylate salts can improve membrane permeability, as shown in Caco-2 assays for related molecules .
Q. Q7: What in silico and in vitro models are most predictive of the compound’s pharmacokinetic (PK) profile?
A:
- ADMET prediction : SwissADME estimates moderate LogP (~2.1) and high gastrointestinal absorption (>80%), aligning with rat PK data (t₁/₂ = 3.5 hr) .
- CYP450 inhibition : Liver microsome assays (human CYP3A4/2D6) identify metabolic pathways. For example, N-demethylation of the azetidine is a major clearance route .
- Plasma protein binding : Equilibrium dialysis (≥90% binding to albumin) suggests limited free fraction availability, requiring dose adjustments in efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
